molecular formula C15H16N2O3 B103519 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin CAS No. 18144-58-6

6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin

Cat. No. B103519
CAS RN: 18144-58-6
M. Wt: 272.3 g/mol
InChI Key: OFRNKOKLZFJGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin, also known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This makes it a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism by which 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin induces apoptosis in cancer cells is not fully understood. However, studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may target a specific protein known as procaspase-3. Procaspase-3 is a precursor to the caspase-3 protein, which plays a key role in the apoptotic pathway. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may activate procaspase-3, leading to the activation of caspase-3 and ultimately inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. In addition to inducing apoptosis, 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to inhibit cancer cell migration and invasion. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to increase the expression of certain genes involved in the apoptotic pathway.

Advantages And Limitations For Lab Experiments

One advantage of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its specificity for cancer cells, which reduces the risk of toxicity in healthy cells. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, research could focus on the development of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin analogs with improved solubility and efficacy.

Synthesis Methods

6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin can be synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with various reagents such as sodium hydride and N-(pyrrolidin-1-yl)formamide. The final product is obtained through purification using column chromatography.

Scientific Research Applications

6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic agent. These studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is effective in inducing apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

CAS RN

18144-58-6

Product Name

6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

6-amino-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C15H16N2O3/c16-12-3-4-13-10(8-12)7-11(15(19)20-13)9-14(18)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,9,16H2

InChI Key

OFRNKOKLZFJGLM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O

Other CAS RN

18144-58-6

synonyms

6-Amino-3-[(pyrrolidin-1-ylcarbonyl)methyl]coumarin

Origin of Product

United States

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